

Physical and chemical properties of 4-Methylcycloheptan-1-ol

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Compound of Interest

Compound Name: 4-Methylcycloheptan-1-ol

Cat. No.: B15260595

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An In-depth Technical Guide to 4-Methylcycloheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcycloheptan-1-ol is a cyclic alcohol of interest in synthetic organic chemistry and as a potential building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available computed data and information from analogous compounds due to the limited experimental data for this specific molecule. This document also outlines a plausible synthetic route and expected spectroscopic characteristics to aid researchers in its synthesis and characterization.

Chemical and Physical Properties

Direct experimental data for many physical properties of **4-Methylcycloheptan-1-ol** are not readily available in published literature. The following tables summarize key computed properties and provide experimental data for the closely related analog, **1**-methylcycloheptan-1-ol, for comparative purposes.



Table 1: General and Computed Properties of 4-

Methylcycloheptan-1-ol[1]

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	PubChem
Molecular Weight	128.21 g/mol	PubChem
IUPAC Name	4-methylcycloheptan-1-ol	PubChem
CAS Number	90200-61-6	PubChem
Canonical SMILES	CC1CCCC(CC1)O	PubChem
InChl Key	GNOXBYBSCDZVMJ- UHFFFAOYSA-N	PubChem
XLogP3-AA (Computed)	2.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	128.120115 g/mol	PubChem
Monoisotopic Mass	128.120115 g/mol	PubChem
Topological Polar Surface Area	20.2 Ų	PubChem
Heavy Atom Count	9	PubChem

Table 2: Experimental Physical Properties of 1-

Methylcycloheptan-1-ol (Analog)

Property	Value	Source
Physical Description	Liquid	PubChem[1]
Kovats Retention Index	1009 (non-polar column)	PubChem[1]

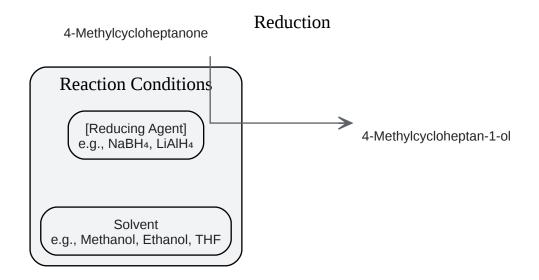


Note on Solubility: Based on its structure as a medium-sized cyclic alcohol, **4-Methylcycloheptan-1-ol** is expected to be sparingly soluble in water and soluble in most common organic solvents such as ethanol, methanol, acetone, diethyl ether, and dichloromethane.

Synthesis and Reactivity Proposed Synthesis: Reduction of 4Methylcycloheptanone

A common and effective method for the synthesis of **4-Methylcycloheptan-1-ol** is the reduction of the corresponding ketone, 4-methylcycloheptanone.

Reaction Scheme:



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Caption: Proposed synthesis of **4-Methylcycloheptan-1-ol** via reduction of 4-methylcycloheptanone.

Experimental Protocol (General):

• Dissolution: 4-Methylcycloheptanone is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.



- Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 0 and 10 °C.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer
 Chromatography (TLC) until the starting ketone is consumed.
- Quenching: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M
 HCl) to neutralize the excess reducing agent.
- Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.
- Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
- Purification: The solvent is removed under reduced pressure, and the resulting crude 4-Methylcycloheptan-1-ol can be purified by distillation or column chromatography.

Chemical Reactivity

As a secondary alcohol, **4-Methylcycloheptan-1-ol** is expected to undergo typical reactions of this functional group:

- Oxidation: Oxidation with reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation will yield the parent ketone, 4-methylcycloheptanone. Stronger oxidizing agents like chromic acid can lead to ring-opening.
- Dehydration: Acid-catalyzed dehydration will lead to the formation of a mixture of isomeric methylcycloheptenes.
- Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.
- Conversion to Alkyl Halide: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the hydroxyl group into a chloro or bromo group, respectively.



Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for **4-Methylcycloheptan-1-ol** is available from SpectraBase (Wiley-VCH GmbH), acquired on a VARIAN HR-220 instrument.[2] The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

¹H NMR (Predicted): An experimental ¹H NMR spectrum is not readily available. A predicted spectrum would show complex multiplets for the cycloheptane ring protons. Key expected signals include:

- A doublet for the methyl group protons.
- A multiplet for the proton on the carbon bearing the hydroxyl group (C1-H).
- A multiplet for the proton on the carbon bearing the methyl group (C4-H).
- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum is not available. A predicted spectrum would exhibit characteristic absorbances for a secondary alcohol:

- A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
- C-H stretching vibrations for the sp³ hybridized carbons of the cycloheptane ring and methyl group in the region of 2850-3000 cm⁻¹.
- A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) at m/z = 128 would be expected, though it may be weak. Common fragmentation patterns for cyclic alcohols include:

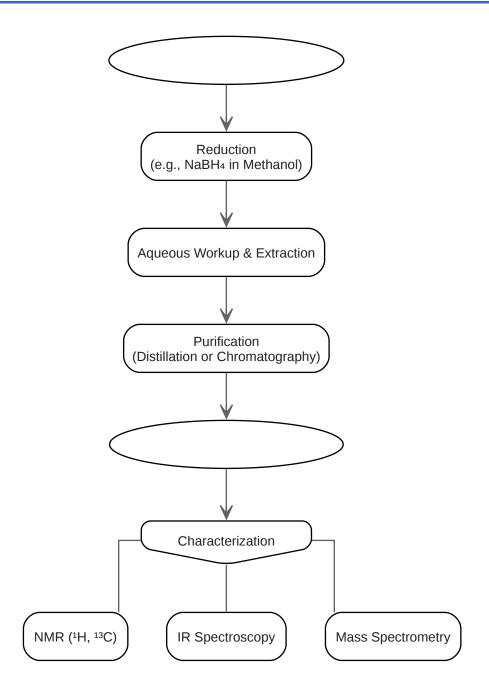


- Loss of a water molecule (M-18) leading to a peak at m/z = 110.
- Loss of the methyl group (M-15) resulting in a peak at m/z = 113.
- Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) leading to various fragment ions.
- Ring cleavage followed by further fragmentation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of **4-Methylcycloheptan-1-ol**.





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Caption: General workflow for the synthesis and analysis of **4-Methylcycloheptan-1-ol**.

Conclusion

While experimental data for **4-Methylcycloheptan-1-ol** is sparse, this guide provides a solid foundation for researchers by leveraging computed data, information from analogous compounds, and established principles of organic chemistry. The proposed synthetic route is robust and follows standard laboratory procedures. The predicted spectroscopic data offers a



baseline for the characterization of this compound. Further experimental investigation is warranted to fully elucidate the physical and chemical properties of **4-Methylcycloheptan-1-ol**.

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- 2. 4-Methylcycloheptan-1-ol | C8H16O | CID 14876805 PubChem [pubchem.ncbi.nlm.nih.gov]
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